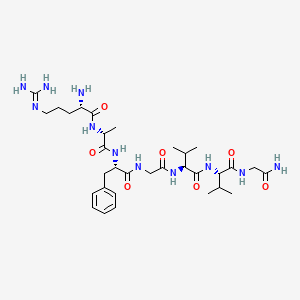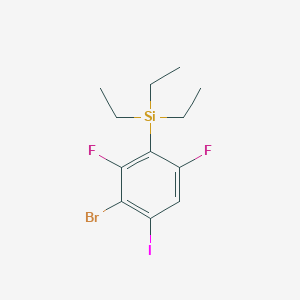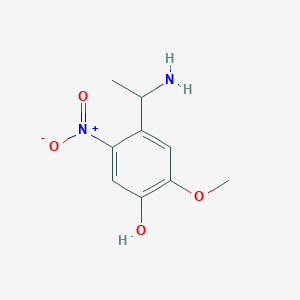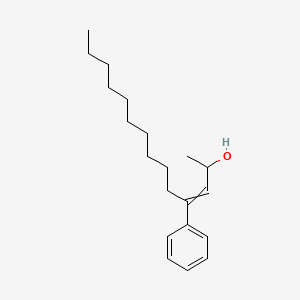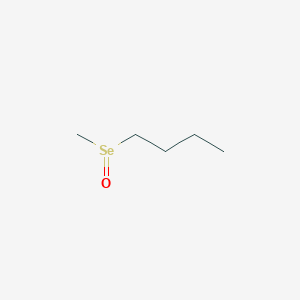![molecular formula C14H19NO4S B12601147 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene CAS No. 648957-27-1](/img/structure/B12601147.png)
1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene is a complex organic compound with a unique structure that includes methoxy groups, a sulfanyl group, and a nitroethenyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring with methoxy groups. The introduction of the sulfanyl group and the nitroethenyl group requires specific reagents and conditions. For example, the methoxy groups can be introduced through methylation reactions, while the sulfanyl group can be added using thiolation reactions. The nitroethenyl group is often introduced through nitration followed by a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions
1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitroethenyl group can participate in redox reactions, while the sulfanyl group can form disulfide bonds, affecting protein structure and function.
類似化合物との比較
Similar Compounds
1,4-Dimethoxy-2-(2-methylpropyl)benzene: Lacks the nitroethenyl group, making it less reactive in redox reactions.
1,4-Dimethoxybenzene: Lacks both the sulfanyl and nitroethenyl groups, resulting in different chemical properties.
2,5-Dimethoxytoluene: Similar methoxy substitution pattern but lacks the sulfanyl and nitroethenyl groups.
Uniqueness
1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene is unique due to the combination of functional groups attached to the benzene ring
特性
CAS番号 |
648957-27-1 |
|---|---|
分子式 |
C14H19NO4S |
分子量 |
297.37 g/mol |
IUPAC名 |
1,4-dimethoxy-2-(2-methylpropylsulfanyl)-5-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)9-20-14-8-12(18-3)11(5-6-15(16)17)7-13(14)19-4/h5-8,10H,9H2,1-4H3 |
InChIキー |
QGCNQQRLXPNGFF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


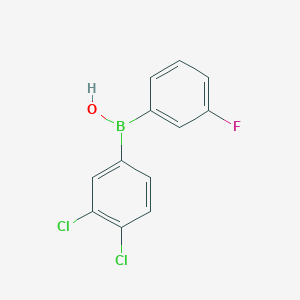
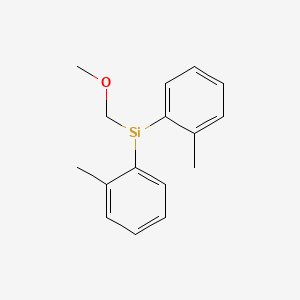
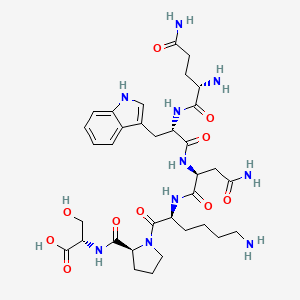
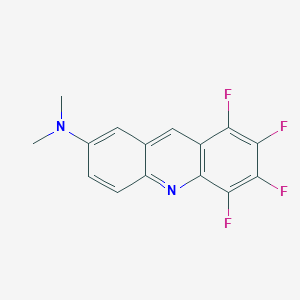
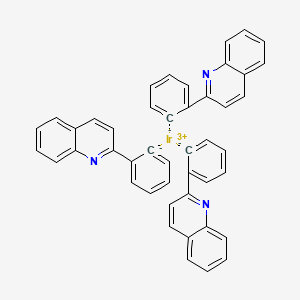
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)
methanone](/img/structure/B12601120.png)

